molecular formula C10H14O5 B14157045 Dimethyl 3-oxocyclohexane-1,2-dicarboxylate CAS No. 78108-86-8

Dimethyl 3-oxocyclohexane-1,2-dicarboxylate

Cat. No.: B14157045
CAS No.: 78108-86-8
M. Wt: 214.21 g/mol
InChI Key: DOOIIJNENIICPK-UHFFFAOYSA-N
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Description

Dimethyl 3-oxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O5. It is a derivative of cyclohexane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-oxocyclohexane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with dimethyl carbonate in the presence of a base such as sodium methoxide. The reaction typically proceeds under reflux conditions, yielding the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of dimethyl 3-oxocyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-oxocyclohexane-1,2-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and various industrial applications .

Properties

CAS No.

78108-86-8

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 3-oxocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h6,8H,3-5H2,1-2H3

InChI Key

DOOIIJNENIICPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(=O)C1C(=O)OC

Origin of Product

United States

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